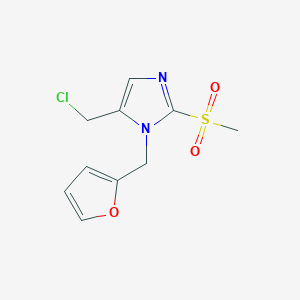

![molecular formula C10H12N2O4S B6340070 [1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol CAS No. 1221342-05-7](/img/structure/B6340070.png)

[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol”, also known as FMIM, is a compound with potential implications in various fields. It is a part of the furan platform chemicals (FPCs) which are directly available from biomass .

Synthesis Analysis

The synthesis of compounds similar to FMIM has been discussed in various studies. For instance, furan-3-methanol was used in the synthesis of substituted δ 2 -butenolides and 1-benzyl-3- (furan-3-ylmethyl)-3-methylpyrrolidin-2-one . Another study synthesized N, N -bis (furan-2-ylmethyl)furan-2,5-dicarboxamide using furfurylamine and 2,5-furandicarboxylic acid .Applications De Recherche Scientifique

Synthesis and Conversion Processes

Imidazole Derivatives Synthesis : Imidazole derivatives, including those related to the specified compound, can be synthesized for the conversion into carbonyl compounds. This process involves the preparation of methanol derivatives and their conversion via quaternary salts (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Formation of 5-Aryl(hetaryl) Imidazoles : The reaction of hydroxyamino propanone oximes with furfural in methanol results in the formation of 5-aryl(hetaryl)-2-(furan-2-yl)-1H-imidazol-1-oles, which is a process related to the compound (Os'kina & Tikhonov, 2017).

Aziridine-2-Carboxylates Synthesis : The conjugate addition of amines to methanesulfonate, closely related to the specified compound, leads to the preparation of aziridine-2-carboxylates, useful in various organic syntheses (de Saint-Fuscien & Dodd, 2000).

Pharmaceutical Applications

- Selective COX-2 Inhibition : A compound similar to the specified molecule, synthesized for selective COX-2 inhibition, suggests potential application in developing anti-inflammatory drugs (Tabatabai, Rezaee, & Kiani, 2012).

Catalytic and Polymerization Studies

Furylmethane Derivatives Synthesis : The compound is relevant in the high-yield production of furylmethane derivatives, showcasing its role in green chemistry applications (Shinde & Rode, 2017).

Biomass Conversion : It's involved in the conversion of furan, a biomass product, into value-added chemicals or biofuels, particularly in suppressing polymerization during such conversions (Hu, Jiang, Kadarwati, Dong, & Li, 2016).

Orientations Futures

Furan platform chemicals, including FMIM, have potential implications in various fields . They can be economically synthesized from biomass, offering a sustainable alternative to traditional resources such as crude oil . This suggests that there could be future research and development in this area.

Propriétés

IUPAC Name |

[3-(furan-2-ylmethyl)-2-methylsulfonylimidazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-17(14,15)10-11-5-8(7-13)12(10)6-9-3-2-4-16-9/h2-5,13H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAFMJJRIXDIHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(N1CC2=CC=CO2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)

![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)

![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)

![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)

![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)

![[2-Methanesulfonyl-1-(oxolan-2-ylmethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340041.png)

![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)

![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)

![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)

![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)

![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)